H-Cys-Gly-His-Gly-Asn-Lys-Ser-Gly-Leu-Met-Val-Gly-Gly-Val-Val-OH.TFA
Description
H-Cys-Gly-His-Gly-Asn-Lys-Ser-Gly-Leu-Met-Val-Gly-Gly-Val-Val-OH.TFA is a synthetic peptide with a sequence of 16 amino acids, modified by trifluoroacetic acid (TFA) as a counterion. The peptide features a cysteine (Cys) residue at the N-terminus, a histidine (His) residue in the central region, and a C-terminal motif of Gly-Gly-Val-Val.
Properties
Molecular Formula |
C60H100F3N19O20S2 |
|---|---|
Molecular Weight |
1528.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C58H99N19O18S2.C2HF3O2/c1-28(2)16-36(54(90)73-35(13-15-97-9)53(89)76-46(29(3)4)56(92)67-20-41(80)63-21-45(84)75-47(30(5)6)57(93)77-48(31(7)8)58(94)95)69-43(82)24-66-51(87)39(25-78)74-52(88)34(12-10-11-14-59)72-55(91)38(18-40(61)79)71-44(83)23-65-50(86)37(17-32-19-62-27-68-32)70-42(81)22-64-49(85)33(60)26-96;3-2(4,5)1(6)7/h19,27-31,33-39,46-48,78,96H,10-18,20-26,59-60H2,1-9H3,(H2,61,79)(H,62,68)(H,63,80)(H,64,85)(H,65,86)(H,66,87)(H,67,92)(H,69,82)(H,70,81)(H,71,83)(H,72,91)(H,73,90)(H,74,88)(H,75,84)(H,76,89)(H,77,93)(H,94,95);(H,6,7)/t33-,34-,35-,36-,37-,38-,39-,46-,47-,48-;/m0./s1 |
InChI Key |
BVRWRGLPBZZAHO-MZXLXZEZSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)[C@H](CS)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(CS)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys-Gly-His-Gly-Asn-Lys-Ser-Gly-Leu-Met-Val-Gly-Gly-Val-Val-OH.TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
In an industrial setting, the production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). Automation and optimization of reaction conditions are crucial for efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
The peptide H-Cys-Gly-His-Gly-Asn-Lys-Ser-Gly-Leu-Met-Val-Gly-Gly-Val-Val-OH.TFA can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted or modified using specific reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used for oxidation.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters or carbodiimides are used for amino acid substitution.
Major Products
Disulfide Bonds: Formation of disulfide bonds between cysteine residues.
Modified Peptides: Peptides with substituted or modified amino acid residues.
Scientific Research Applications
The peptide H-Cys-Gly-His-Gly-Asn-Lys-Ser-Gly-Leu-Met-Val-Gly-Gly-Val-Val-OH.TFA has numerous applications in scientific research:
Biochemistry: Used as a model peptide for studying protein folding, stability, and interactions.
Medicine: Potential therapeutic applications in drug delivery and as a scaffold for developing peptide-based drugs.
Chemistry: Employed in the study of peptide synthesis, modification, and characterization.
Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of H-Cys-Gly-His-Gly-Asn-Lys-Ser-Gly-Leu-Met-Val-Gly-Gly-Val-Val-OH.TFA depends on its specific sequence and structure. The peptide can interact with various molecular targets, including enzymes, receptors, and other proteins. These interactions can modulate biological pathways, leading to specific physiological effects. The presence of cysteine allows for the formation of disulfide bonds, which can stabilize the peptide’s structure and influence its activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of H-Cys-Gly-His-Gly-Asn-Lys-Ser-Gly-Leu-Met-Val-Gly-Gly-Val-Val-OH.TFA and Analogues
Key Comparative Insights
In contrast, Boc-Gly-Val-Gly-Gly-Leu-OMe () exhibits elastin-like flexibility due to Gly-Gly repeats, supporting conformational adaptability in apolar environments . The Cys and His residues in the target peptide may enable metal coordination, a feature shared with H-His-Gly-Val-Ser-Gly-His-Gly-Gln-Ala-Gly-Val-His-Gly-OH (), which uses His residues for similar purposes .
Cationic vs. Hydrophobic Profiles
- The analogue in (H-Cys-Gly-Lys-Lys-Gly-Gly-Leu-Met-Val-Gly-Gly-Val-Val-OH.TFA ) replaces His-Asn-Lys-Ser with Lys-Lys , increasing cationic charge. This modification is typical in antimicrobial peptides (e.g., tachyplesin I in ) for membrane interaction .
Synthesis and Yield
- While the target peptide’s synthesis details are unspecified, H-His-Gly-Val-Ser-Gly-His-Gly-Gln-Ala-Gly-Val-His-Gly-OH () achieves a 36% yield using solid-phase methods, highlighting the challenge of synthesizing Gly-rich peptides with multiple His residues .
Conformational Dynamics
- Molecular dynamics studies on Boc-Gly-Val-Gly-Gly-Leu-OMe () reveal γ-turns and β-turns, suggesting the target peptide’s Gly-Gly-Val-Val region may adopt similar flexible conformations .
Q & A
Q. How can the synthesis of this peptide be optimized to address solubility challenges during solid-phase peptide synthesis (SPPS)?
- Methodological Answer : The peptide’s hydrophobic segments (e.g., Gly-Gly-Val-Val repeats) may lead to aggregation during SPPS. To mitigate this:
- Use resin attachment strategies (e.g., Fmoc/Boc chemistry) to enhance solvation, as covalent binding to swollen resins reduces aggregation .
- Incorporate TFA cleavage with scavengers (e.g., triisopropylsilane) to minimize side reactions during resin cleavage .
- Optimize coupling steps with activating agents like TBTU/DIPEA for efficient amino acid addition .
Q. What purification and characterization methods are recommended for this peptide post-synthesis?
- Methodological Answer :
- Purification : Use reverse-phase HPLC with a C18 column and gradients of acetonitrile/water (0.1% TFA) to separate impurities. TFA removal can be achieved via lyophilization or dialysis .
- Characterization :
- Mass spectrometry (MS) for molecular weight confirmation.
- NMR (e.g., H, C) to verify sequence integrity, focusing on Gly/Val regions prone to misincorporation .
Q. How can structural flexibility be assessed experimentally for this peptide?
- Methodological Answer :
- Circular Dichroism (CD) Spectroscopy : Conduct in apolar solvents (e.g., dioxane) to mimic hydrophobic environments and detect β-turn or γ-turn motifs, as seen in elastin-like peptides .
- Dynamic Light Scattering (DLS) : Monitor aggregation kinetics under varying pH/temperature conditions .
Advanced Research Questions
Q. What molecular dynamics (MD) simulation parameters are suitable for studying conformational dynamics?
- Methodological Answer :
- Use AMBER or GROMACS force fields with explicit solvent models.
- Simulate ≥100 ns to capture transitions between low-energy conformations (e.g., β-turns ↔ random coils) .
- Validate simulations against experimental CD data to ensure accuracy .
Q. How can contradictory data on aggregation propensity be resolved?
- Methodological Answer :
- Variable Analysis : Compare solvent polarity (e.g., TFA content, aqueous vs. organic phases) and synthesis protocols (Boc vs. Fmoc) across studies. For example, resin-bound peptides show reduced aggregation versus free peptides in solution .
- Technique Cross-Validation : Pair TEM imaging (for fibril morphology) with Thioflavin T assays (for β-sheet quantification) to resolve discrepancies .
Q. What functional assays are appropriate to evaluate biological activity (e.g., elastin-like properties)?
- Methodological Answer :
- Cell Adhesion Assays : Test interactions with elastin-binding proteins using surface plasmon resonance (SPR) .
- Mechanical Testing : Measure elasticity in hydrogel formulations via rheometry, comparing to native elastin .
Key Considerations
- Contradiction Management : Discrepancies in solubility/aggregation data often stem from solvent choice or peptide state (resin-bound vs. free). Standardize protocols using and 5 for cross-study comparisons.
- Advanced Techniques : For functional studies, integrate SPR and rheometry to link conformational dynamics to biological/mechanical outcomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
